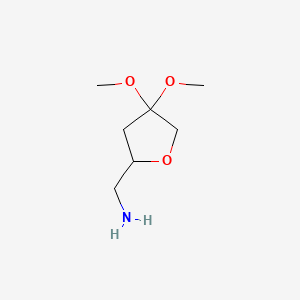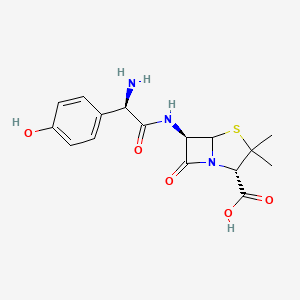
5-Bromo-2-methoxypyridine-3-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-methoxypyridine-3-carbothioamide: is an organic compound with the molecular formula C7H7BrN2OS It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxypyridine-3-carbothioamide typically involves the bromination of 2-methoxypyridine followed by the introduction of a carbothioamide group. The reaction conditions often include the use of bromine and a suitable solvent such as acetic acid. The mixture is stirred at elevated temperatures to facilitate the bromination process .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-methoxypyridine-3-carbothioamide can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Bromine: Used for the initial bromination step.
Acetic Acid: Common solvent for bromination reactions.
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed:
Substituted Pyridines: Resulting from nucleophilic substitution.
Sulfoxides and Sulfones: From oxidation reactions.
Complex Organic Molecules: From coupling reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry:
Materials Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-methoxypyridine-3-carbothioamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and carbothioamide group are likely involved in binding to these targets, leading to inhibition or modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2-methoxypyridine-3-carboxaldehyde
- 5-Bromo-2-methoxypyridine-3-carboxylic acid
- 3-Bromo-5-methoxypyridine
Comparison:
- 5-Bromo-2-methoxypyridine-3-carbothioamide is unique due to the presence of the carbothioamide group, which imparts different chemical reactivity and potential biological activity compared to its analogs.
- 5-Bromo-2-methoxypyridine-3-carboxaldehyde and 5-Bromo-2-methoxypyridine-3-carboxylic acid have aldehyde and carboxylic acid groups, respectively, which lead to different chemical properties and applications.
- 3-Bromo-5-methoxypyridine lacks the carbothioamide group, making it less versatile in certain chemical reactions.
Eigenschaften
Molekularformel |
C7H7BrN2OS |
|---|---|
Molekulargewicht |
247.11 g/mol |
IUPAC-Name |
5-bromo-2-methoxypyridine-3-carbothioamide |
InChI |
InChI=1S/C7H7BrN2OS/c1-11-7-5(6(9)12)2-4(8)3-10-7/h2-3H,1H3,(H2,9,12) |
InChI-Schlüssel |
KFELYZUKQZOJQB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=N1)Br)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Methyl-2-[(2-nitrophenyl)sulfanyl]benzamide](/img/structure/B13570312.png)

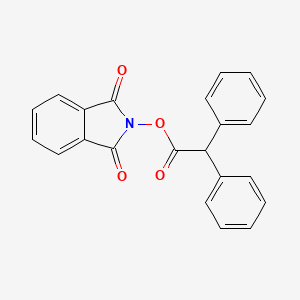
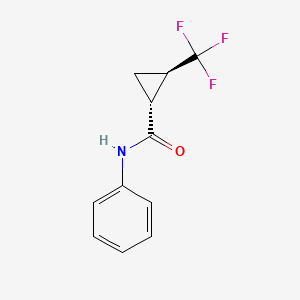

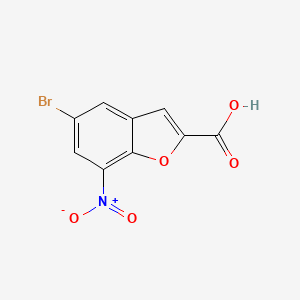
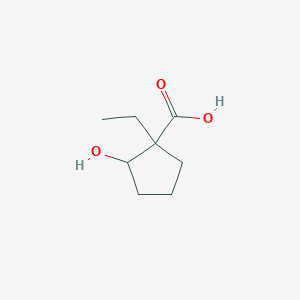
![[1-(1,1-Difluoroethyl)cyclobutyl]methanol](/img/structure/B13570357.png)

